N-2-Hydroxyethyl-val-leu-anilide is a compound related to a class of inhibitors that have been synthesized to target specific biological pathways. The research into these compounds is driven by the need to find effective inhibitors for enzymes such as renin, which plays a crucial role in the regulation of blood pressure and electrolyte balance. The synthesis and study of these compounds, including various N-(alpha-hydroxyalkanoyl) derivatives, have provided insights into their potential applications in medicine and other fields.
The primary application of these inhibitors is in the medical field, particularly in the treatment of hypertension. By inhibiting renin, these compounds can lower blood pressure and thus have potential use as antihypertensive agents. The research into N-(alpha-hydroxyalkanoyl) derivatives has provided a foundation for the development of new drugs that could be more effective or have fewer side effects than current treatments1.
In the field of chemical synthesis, the development of these compounds has showcased the ability to create complex molecules through multi-step processes. The synthesis of the hydroxyethylene isostere of the dipeptide leu-val, for example, was achieved in nine steps with a 15% overall yield, demonstrating the feasibility of such synthetic routes without the need for chromatographic separations2. This has implications for the pharmaceutical industry, where the efficient synthesis of drug candidates is crucial for the development of new therapies2.
The synthesis of N-2-Hydroxyethyl-Val-Leu-anilide can be achieved through several methods, with one common approach being solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain, utilizing a resin-bound amino acid as the starting point. The process typically involves:
The molecular structure of N-2-Hydroxyethyl-Val-Leu-anilide consists of a backbone formed by a sequence of amino acids, specifically valine and leucine, along with an aniline derivative. The presence of a hydroxyethyl group contributes to its unique properties. Key structural features include:
N-2-Hydroxyethyl-Val-Leu-anilide can participate in various chemical reactions typical for peptides and amides:
The mechanism of action for N-2-Hydroxyethyl-Val-Leu-anilide primarily relates to its role as a standard in biochemical assays for detecting protein modifications induced by alkylating agents. When used in conjunction with Edman degradation techniques, it helps quantify modifications on hemoglobin due to exposure to harmful substances. The hydroxyethyl moiety enhances solubility and reactivity, facilitating interactions with target proteins .
N-2-Hydroxyethyl-Val-Leu-anilide exhibits several notable physical and chemical properties:
N-2-Hydroxyethyl-Val-Leu-anilide has several significant applications in scientific research:
N-2-Hydroxyethyl-Val-Leu-anilide (CAS 194351-53-6) is a synthetic tripeptide derivative featuring a modified N-terminus and C-terminal anilide group. Its systematic IUPAC name is (2S)-2-[[(2S)-2-(2-hydroxyethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide, reflecting its chiral centers and functional groups [1] [8]. The molecular formula is C₁₉H₃₁N₃O₃, corresponding to a molecular weight of 349.47 g/mol [1] [3].
The structure consists of L-valine and L-leucine residues, where the N-terminal valine is modified with a 2-hydroxyethyl group, and the C-terminal leucine is coupled to aniline instead of a typical carboxylic acid. This configuration yields the sequence designation N-2-Hydroxyethyl-Val-Leu-NHPh [1] [5]. Key stereochemical features include two chiral centers with (S) configurations at the alpha-carbons of valine and leucine, confirmed by optical rotation data [8]. The compound typically presents as a light beige powder with 95–98.7% purity [1] [8]. Spectroscopic identifiers include:
Table 1: Molecular Properties of N-2-Hydroxyethyl-Val-Leu-anilide
Property | Value |
---|---|
Molecular Formula | C₁₉H₃₁N₃O₃ |
Molecular Weight | 349.47 g/mol |
Sequence | N-2-Hydroxyethyl-Val-Leu-NHPh |
Purity | 95–98.7% |
Appearance | Light beige powder |
Chirality | (2S,2'S) configuration |
The synthesis involves sequential coupling of modified valine and leucine residues followed by aniline conjugation. A standardized approach uses these steps:
Enzymatic strategies using engineered tryptophan synthase mutants have been explored for stereoselective synthesis, improving yield (≥85%) and reducing racemization [9]. Solvent optimization (e.g., tetrahydrofuran:water mixtures) enhances coupling efficiency, while temperature control (0–4°C during activation steps) minimizes epimerization [9].
Table 2: Key Reagents and Conditions in Synthesis
Step | Reagents/Conditions | Function |
---|---|---|
Amino Protection | Di-tert-butyl dicarbonate | Blocks valine α-amino group |
Carboxyl Activation | DCC/NHS in DMF | Forms peptide bond with leucine |
Aniline Conjugation | HOBt/DMAP in dichloromethane | Forms C-terminal anilide |
Deprotection | Trifluoroacetic acid (25°C, 1h) | Removes Boc group |
Purification | Reverse-phase HPLC (C18 column) | Isolates >95% pure product |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0